molecular formula C25H38NP B12892962 2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine

2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine

Cat. No.: B12892962
M. Wt: 383.5 g/mol
InChI Key: LAYZVYGMGZLNQI-UHFFFAOYSA-N
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Description

2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine is a complex organic compound known for its unique structural properties and reactivity. This compound is often utilized in various chemical reactions, particularly in the field of catalysis, due to its sterically bulky phosphine ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine typically involves the reaction of phenylphosphoric acid with dimethoxybromobenzene under alkaline conditions, followed by heating to obtain the target product . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the intermediate and final products.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound is known for its reactivity in substitution reactions, particularly in forming carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, alkyl halides, and strong bases. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .

Major Products

The major products formed from these reactions include various phosphine derivatives and substituted biphenyl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine involves its role as a ligand in catalysis. The compound forms complexes with transition metals, facilitating various catalytic processes. The steric bulk of the phosphine ligand enhances the selectivity and efficiency of these reactions by stabilizing the transition state and reducing side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine stands out due to its specific structural features that provide enhanced steric hindrance, making it particularly effective in selective catalytic processes. Its unique combination of phosphine and biphenyl moieties allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C25H38NP

Molecular Weight

383.5 g/mol

IUPAC Name

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethyl-3-propan-2-ylaniline

InChI

InChI=1S/C25H38NP/c1-18(2)19-15-13-16-21(26(9)10)23(19)20-14-11-12-17-22(20)27(24(3,4)5)25(6,7)8/h11-18H,1-10H3

InChI Key

LAYZVYGMGZLNQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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